(1-Bromocyclopent-2-en-1-yl)benzene
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Overview
Description
(1-Bromocyclopent-2-en-1-yl)benzene is an organic compound characterized by a benzene ring attached to a cyclopentene ring with a bromine atom at the first position. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclopentene: The compound can be synthesized by the bromination of cyclopentene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.
Friedel-Crafts Alkylation: Another method involves the alkylation of benzene with cyclopentene using an aluminum chloride (AlCl3) catalyst and bromine.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of (1-hydroxycyclopent-2-en-1-yl)benzene.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH), amino (-NH2), or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and various oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), and metal catalysts.
Substitution: Amines, alcohols, and alkyl halides under nucleophilic substitution conditions.
Major Products Formed:
Oxidation: Cyclopentene-1-carboxylic acid, cyclopentene-1-one, and cyclopentene-1-ol.
Reduction: (1-Hydroxycyclopent-2-en-1-yl)benzene.
Substitution: (1-Aminocyclopent-2-en-1-yl)benzene, (1-alkoxycyclopent-2-en-1-yl)benzene.
Scientific Research Applications
(1-Bromocyclopent-2-en-1-yl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Bromocyclopent-2-en-1-yl)benzene exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic attack by the oxidizing agent, leading to the formation of various oxidized products. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(1-Bromocyclopent-2-en-1-yl)benzene is unique due to its bromine atom and cyclopentene ring structure. Similar compounds include:
1-Bromobenzene: Lacks the cyclopentene ring.
Cyclopentene: Lacks the bromine atom and benzene ring.
Benzene: Lacks the cyclopentene ring and bromine atom.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1-bromocyclopent-2-en-1-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZBMIULHNSGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)(C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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